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Compound of Interest

[3-(2H-tetrazol-5-
Compound Name:
yl)phenyllmethanol

Cat. No.: B069845

An In-depth Technical Guide to the Physicochemical Properties of [3-(2H-tetrazol-5-
yl)phenyllmethanol

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical
properties of [3-(2H-tetrazol-5-yl)phenyllmethanol (CAS No: 179057-20-6), a heterocyclic
compound of significant interest in medicinal chemistry. The document delves into the structural
characteristics, predicted and experimentally analogous physicochemical parameters (pKa,
LogP, solubility, melting point), and detailed spectroscopic profile of the molecule. By
synthesizing data from authoritative sources with established scientific principles, this guide
explains the causality behind the compound's behavior. It includes detailed, field-proven
experimental protocols for determining these key properties and discusses their direct
implications for drug development professionals, particularly concerning ADME (Absorption,
Distribution, Metabolism, and Excretion) profiles. The integration of data tables and process
diagrams aims to provide researchers and scientists with a foundational and practical resource
for utilizing this molecule in drug discovery programs.

Introduction: The Significance of a Bioisosteric
Scaffold

[3-(2H-tetrazol-5-yl)phenyllmethanol is a bifunctional organic molecule featuring a
phenylmethanol core substituted with a 5-substituted tetrazole ring. The true significance of this
compound in the context of drug discovery lies in the tetrazole moiety. The tetrazole ring is a
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well-established and privileged bioisostere for the carboxylic acid group.[1][2][3][4][5] This
means it mimics the steric and electronic properties of a carboxylic acid, particularly its acidity,
while offering key advantages.[5][6]

At physiological pH (=7.4), the tetrazole ring is deprotonated, forming an anion that can engage
in ionic interactions with biological targets, much like a carboxylate.[3] However, compared to
its carboxylic acid counterpart, the tetrazole group often imparts superior metabolic stability and
increased lipophilicity, which can enhance cell membrane permeability and improve
pharmacokinetic profiles.[5][6] The presence of the hydroxymethyl (-CH20H) group adds a site
for hydrogen bonding and potential metabolic transformation. Understanding the interplay
between these functional groups is critical for predicting the molecule's behavior in biological
systems. This guide provides the foundational physicochemical data and methodologies
required for such an evaluation.

Molecular and Structural Properties

A molecule's fundamental identity and its arrangement in space dictate its physical and
chemical behavior.

Chemical Structure and Tautomerism

Like most 5-substituted tetrazoles, this compound exists as a dynamic equilibrium between two
principal tautomeric forms: the 1H- and 2H-tautomers.[2][3] While the 2H-isomer is explicitly
named in the topic, it is crucial to recognize that the 1H-tautomer is often the more stable form
in the solid state and both can be present in solution.[3][7] The position of the proton has a
significant impact on the molecule's hydrogen bonding capabilities and its interactions with
protein targets.

Caption: Prototropic tautomerism in [3-(tetrazol-5-yl)phenyl]methanol.

Core Molecular Data

The fundamental molecular identifiers and properties are summarized below.
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Property Value Source
[3-(2H-tetrazol-5-

IUPAC Name [8]
yl)phenylmethanol

CAS Number 179057-20-6 (81191

Molecular Formula CsHsN4O [9]

Molecular Weight 176.18 g/mol 9]

Exact Mass 176.0698 [9]

Key Physicochemical Properties

The following properties are paramount for assessing a compound's drug-like potential. As
specific experimental data for this exact molecule is not publicly available, values are predicted
based on the well-understood chemistry of its constituent functional groups and data from
closely related analogs.
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Parameter Predicted Value Rationale & Significance

The acidic proton is on the
tetrazole ring (N-H). This pKa
is similar to that of carboxylic
Acidity (pKa) 45-5.0 acids, ensuring it is ionized at
physiological pH, which is key
for solubility and receptor
binding.[3][10][11]

This value suggests a balance
between hydrophilicity
(tetrazole, alcohol) and
lipophilicity (phenyl ring). It
Lipophilicity (cLogP) 1.0-15 indicates potential for good
membrane permeability
without being excessively
lipophilic, which can cause

toxicity or poor solubility.

Expected to be poorly soluble
in neutral water but solubility
should increase significantly at
Aqueous Solubility Low to Moderate pH > 6 as the acidic tetrazole
forms a soluble salt. Soluble in
polar organic solvents like
DMSO and methanol.[2][12]

The presence of both N-H and
O-H groups allows for
extensive intermolecular

Melting Point (°C) >150 (Est.) hydrogen bonding, likely
resulting in a high melting point
and a stable crystalline lattice.
[13]

Acidity (pKa)
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The primary acidic center is the N-H proton of the tetrazole ring. The pKa of the parent 1H-
tetrazole is approximately 4.9.[4][10] The delocalization of the negative charge across the
nitrogen-rich ring after deprotonation stabilizes the conjugate base, explaining its acidity.[2][10]
The benzyl alcohol proton is significantly less acidic (pKa = 16-18) and does not contribute to
the compound's acidic nature under physiological conditions. A pKa in the range of 4.5-5.0
ensures that over 99% of the molecules will be in their anionic (deprotonated) form at blood pH
of 7.4, a critical feature for aqueous solubility and ionic interactions with biological targets.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an
organic (n-octanol) and aqueous phase, indicating its lipophilicity ("greasiness"). A calculated
LogP (cLogP) between 1.0 and 1.5 suggests the molecule has a balanced character. This is a
favorable range in drug design; it is lipophilic enough to potentially cross biological membranes
like the gut wall or cell membranes but not so lipophilic that it suffers from poor aqueous
solubility or high non-specific binding.[14]

Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of the compound.
e 1H NMR (in DMSO-ds):

o Aromatic Protons: Signals expected in the 7.5-8.0 ppm range, showing complex splitting
patterns characteristic of a 1,3-disubstituted benzene ring.

o Methylene Protons (-CH20H): A singlet or doublet (if coupled to the OH proton) around 4.5
ppm.

o Hydroxyl Proton (-OH): A broad singlet, typically around 5.0-5.5 ppm.

o Tetrazole Proton (-NH): A very broad singlet, often far downfield (>13 ppm), which is
characteristic of acidic protons on tetrazole rings in DMSO.[15][16]

e 13C NMR (in DMSO-de):

o Aromatic Carbons: Multiple signals between 125-140 ppm.
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o Methylene Carbon (-CH20H): A signal around 60-65 ppm.

o Tetrazole Carbon (C5): This is a key diagnostic peak. For the N2-tautomer/isomer, the
signal is expected around 164 ppm, while for the N1-tautomer/isomer, it would be shifted
upfield to ~154 ppm.[17][18] This difference is a reliable method for distinguishing between
N1 and N2 substituted tetrazoles.[19]

« Infrared (IR) Spectroscopy (KBr Pellet):
o O-H Stretch: A broad, strong absorption band around 3200-3400 cm~1 from the alcohol.

o N-H Stretch: A broader, often weaker band in the 2500-3100 cm~* range, overlapping with
C-H stretches.

o Aromatic C-H Stretch: Sharp peaks just above 3000 cm~1.[20]

o C=N and N=N Stretches: Medium to strong absorptions in the 1400-1650 cm~1 region,
characteristic of the tetrazole ring.[15][16]

e Mass Spectrometry (ESI-MS):
o Positive Mode ([M+H]*): Expected at m/z 177.0771.
o Negative Mode ([M-H]™): Expected at m/z 175.0615.

o Fragmentation: A characteristic fragmentation pathway for 5-substituted tetrazoles is the
loss of a neutral nitrogen molecule (N2, 28 Da).[17]

Experimental Protocols for Physicochemical
Characterization

The following protocols describe standard, robust methods for experimentally determining the
key physicochemical properties.

Workflow: Potentiometric Titration for pKa
Determination
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This method measures the pH of a solution as a titrant is added, allowing for the precise
determination of the pKa.

1. Prepare Analyte Solution
Dissolve ~5 mg of compound in
co-solvent (e.g., Methanol) and water.

nsure accuracy

2. Calibrate pH Meter
Use standard buffers at
pH 4.0, 7.0, and 10.0.

l

3. Perform Titration
Add standardized NaOH (0.01 M)
in small increments.

4. Record Data
Log pH value after each
addition of titrant.

5. Plot & Analyze
pH vs. Volume of NaOH.
Determine half-equivalence point.

6. Determine pKa
pKa = pH at half-equivalence.

Click to download full resolution via product page

Caption: Workflow for experimental pKa determination via potentiometric titration.
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Step-by-Step Protocol:

e Solution Preparation: Accurately weigh 3-5 mg of [3-(2H-tetrazol-5-yl)phenyllmethanol and
dissolve it in a minimal amount of methanol or DMSO before diluting with deionized water to
a final volume of 50 mL.

 Instrument Calibration: Calibrate a high-precision pH meter using at least three standard
buffer solutions (e.g., pH 4.01, 7.00, 10.01).

« Titration: Place the electrode in the sample solution and begin stirring. Add standardized 0.01
M NaOH solution in precise, small aliquots (e.g., 0.02 mL).

» Data Recording: Allow the pH reading to stabilize after each aliquot addition and record the
pH and the total volume of titrant added.

e Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH
at the point where half of the acid has been neutralized (the half-equivalence point), which
can be found from the first derivative of the titration curve.

Workflow: Shake-Flask Method for LogP Determination
(OECD 107)

This is the gold-standard method for measuring the octanol-water partition coefficient.
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1. Pre-saturate Solvents
Mix n-octanol and pH 7.4 buffer.
Allow layers to separate.

:

2. Prepare Sample
Dissolve compound in one phase
(e.g., n-octanol).

:

3. Partitioning
Combine sample with the other phase.
Shake vigorously for >30 min.

quilibration

4. Phase Separation
Centrifuge the mixture to ensure
complete separation of layers.

;

5. Quantify Concentration
Measure concentration in both
agqueous and octanol layers via UV-Vis or HPLC.

6. Calculate LogP
LogP = log([Compound]octanol / [Compound]aqueous)

Click to download full resolution via product page
Caption: Workflow for experimental LogP determination via the shake-flask method.

Step-by-Step Protocol:
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Solvent Preparation: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa by
mixing them and allowing the phases to separate overnight.

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-
octanol at a concentration that can be accurately measured (e.g., 1 mg/mL).

Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a
known volume of the pre-saturated buffer.

Equilibration: Seal the vial and shake it vigorously at a constant temperature (e.g., 25 °C) for
1-2 hours to allow the compound to partition between the two phases until equilibrium is
reached.

Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic
layers.

Quantification: Carefully sample each layer and determine the concentration of the
compound using a suitable analytical method, such as HPLC-UV.

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration
in the n-octanol phase to the concentration in the aqueous phase.

Implications for Drug Development

The physicochemical profile of [3-(2H-tetrazol-5-yl)phenyllmethanol provides critical insights
for its potential as a drug scaffold.

e Absorption: The predicted cLogP of 1.0-1.5 is within the optimal range for passive diffusion
across the intestinal epithelium, suggesting good potential for oral bioavailability. Its acidic
nature means it will be largely ionized in the intestine, which could favor solubility but hinder
passive absorption.

Distribution: A balanced LogP suggests the compound is unlikely to excessively partition into
fatty tissues, which can be a cause of long half-lives and toxicity. Its ability to exist as an
anion at physiological pH will influence its binding to plasma proteins like albumin.
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e Metabolism: The benzyl alcohol moiety is a primary site for metabolism, likely undergoing
oxidation by alcohol dehydrogenases to the corresponding aldehyde and then carboxylic
acid. The tetrazole ring, in contrast, is generally considered to be metabolically robust.[6]

o Excretion: The presence of ionizable (tetrazole) and polar (alcohol) groups suggests that the
compound and its metabolites would likely be cleared renally.

Conclusion

[3-(2H-tetrazol-5-yl)phenyllmethanol is a molecule with a highly valuable profile for medicinal
chemistry. Its tetrazole ring serves as an effective carboxylic acid bioisostere, providing the
necessary acidity for target interaction with improved metabolic stability. The compound's
predicted physicochemical properties—a pKa ensuring ionization at physiological pH and a
balanced LogP suggesting good membrane permeability—position it as a promising scaffold.
The experimental protocols detailed herein provide a clear roadmap for researchers to validate
these predictions and further characterize this and related molecules, facilitating their
progression through the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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